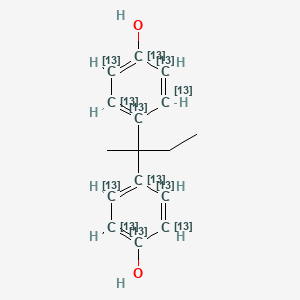
N-Des(2-butynyl) 3'-N-Boc Linagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Des(2-butynyl) 3’-N-Boc Linagliptin is a synthetic compound with the molecular formula C26H32N8O4 and a molecular weight of 520.58 g/mol . This compound is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a des(2-butynyl) modification, which are crucial for its stability and reactivity in various chemical processes .
Métodos De Preparación
The synthesis of N-Des(2-butynyl) 3’-N-Boc Linagliptin involves multiple steps, starting from the basic structure of Linagliptin. One of the industrially applicable processes for the preparation of Boc-Linagliptin involves the reaction of Butynyl-Br-Me-xanthine with Acetylphenyl-chloroacetamide to form Acetylphenylamino-But-Br-Me-xanthine . This intermediate undergoes further reactions to introduce the Boc protecting group and the des(2-butynyl) modification, resulting in the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
N-Des(2-butynyl) 3’-N-Boc Linagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Aplicaciones Científicas De Investigación
N-Des(2-butynyl) 3’-N-Boc Linagliptin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Des(2-butynyl) 3’-N-Boc Linagliptin is similar to that of Linagliptin. It acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, the compound increases the concentration of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus . The inhibition of DPP-4 slows the breakdown of these incretin hormones, enhancing their physiological effects on insulin secretion and glucose metabolism .
Comparación Con Compuestos Similares
N-Des(2-butynyl) 3’-N-Boc Linagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Sitagliptin, Saxagliptin is a DPP-4 inhibitor with distinct molecular properties and clinical applications.
Vildagliptin: This compound also inhibits DPP-4 but differs in its binding affinity and duration of action.
N-Des(2-butynyl) 3’-N-Boc Linagliptin is unique due to its specific modifications, which enhance its stability and reactivity in chemical processes, making it a valuable intermediate in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C26H32N8O4 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-[3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-7H-purin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H32N8O4/c1-15-17-10-6-7-11-18(17)29-19(27-15)14-34-22(35)20-21(32(5)25(34)37)31-23(30-20)33-12-8-9-16(13-33)28-24(36)38-26(2,3)4/h6-7,10-11,16H,8-9,12-14H2,1-5H3,(H,28,36)(H,30,31)/t16-/m1/s1 |
Clave InChI |
JFIPRCWOBNXCLS-MRXNPFEDSA-N |
SMILES isomérico |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
SMILES canónico |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


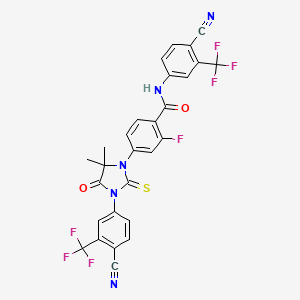



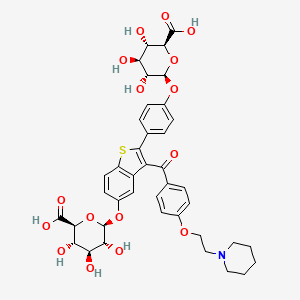
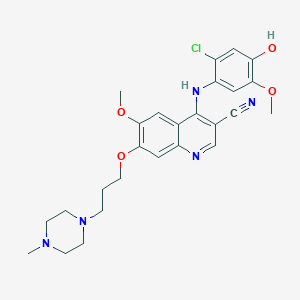
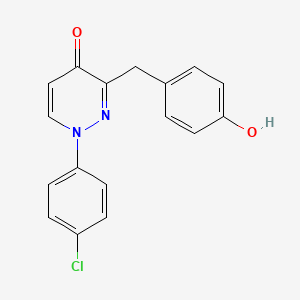
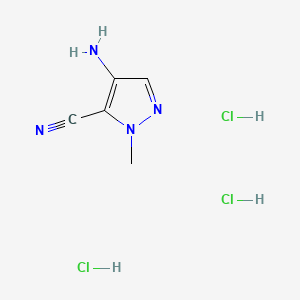
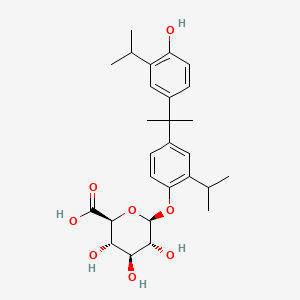

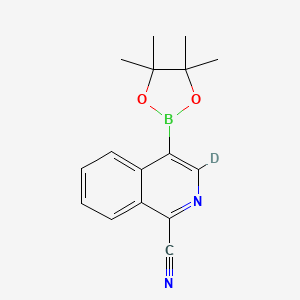
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
